molecular formula C12H11NO2 B6146299 3-(quinolin-5-yl)propanoic acid CAS No. 1541391-51-8

3-(quinolin-5-yl)propanoic acid

Cat. No.: B6146299
CAS No.: 1541391-51-8
M. Wt: 201.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(quinolin-5-yl)propanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propanoic acid moiety, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline with a suitable propanoic acid derivative under acidic or basic conditions. For example, the reaction of quinoline with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound.

Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, quinoline and a propanoic acid derivative are subjected to microwave irradiation in the presence of a catalyst, such as palladium on carbon, to produce the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinoline-5-carboxylic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

3-(quinolin-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(quinolin-5-yl)propanoic acid is largely dependent on its interaction with biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-carboxylic acid: Similar structure but lacks the propanoic acid moiety.

    Dihydroquinoline derivatives: Reduced form of the quinoline ring.

    Substituted quinoline derivatives: Various functional groups attached to the quinoline ring.

Uniqueness

3-(quinolin-5-yl)propanoic acid is unique due to the presence of both the quinoline ring and the propanoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

1541391-51-8

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.